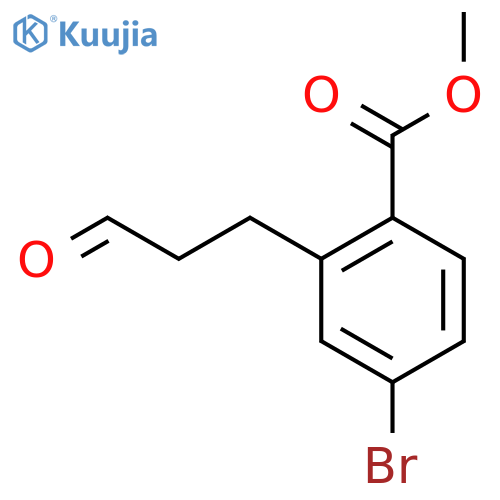

Cas no 1804202-59-2 (Methyl 4-bromo-2-(3-oxopropyl)benzoate)

1804202-59-2 structure

商品名:Methyl 4-bromo-2-(3-oxopropyl)benzoate

CAS番号:1804202-59-2

MF:C11H11BrO3

メガワット:271.107242822647

CID:4950783

Methyl 4-bromo-2-(3-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-bromo-2-(3-oxopropyl)benzoate

-

- インチ: 1S/C11H11BrO3/c1-15-11(14)10-5-4-9(12)7-8(10)3-2-6-13/h4-7H,2-3H2,1H3

- InChIKey: NGPSZJGXLMWAGY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C(=O)OC)=C(C=1)CCC=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 230

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.4

Methyl 4-bromo-2-(3-oxopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015013941-250mg |

Methyl 4-bromo-2-(3-oxopropyl)benzoate |

1804202-59-2 | 97% | 250mg |

494.40 USD | 2021-06-21 | |

| Alichem | A015013941-1g |

Methyl 4-bromo-2-(3-oxopropyl)benzoate |

1804202-59-2 | 97% | 1g |

1,549.60 USD | 2021-06-21 | |

| Alichem | A015013941-500mg |

Methyl 4-bromo-2-(3-oxopropyl)benzoate |

1804202-59-2 | 97% | 500mg |

782.40 USD | 2021-06-21 |

Methyl 4-bromo-2-(3-oxopropyl)benzoate 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

1804202-59-2 (Methyl 4-bromo-2-(3-oxopropyl)benzoate) 関連製品

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量